(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
Description
The compound “(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione” is a structurally complex polycyclic molecule featuring a tetracyclic framework with fused aromatic and heterocyclic rings. Key substituents include a benzoyl group (C₆H₅CO-) at position 11 and a naphthalen-1-yl group (C₁₀H₇) at position 12. The diazatetracyclo backbone incorporates two nitrogen atoms within its fused ring system, distinguishing it from purely hydrocarbon-based polycyclics. The compound’s stereochemistry (1S,11S,12R,16S) further adds to its structural uniqueness.
Properties
Molecular Formula |
C31H22N2O3 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C31H22N2O3/c34-29(21-11-2-1-3-12-21)28-26-25(27-23-15-7-5-10-20(23)17-18-32(27)28)30(35)33(31(26)36)24-16-8-13-19-9-4-6-14-22(19)24/h1-18,25-28H/t25-,26+,27+,28-/m0/s1 |
InChI Key |
AGRBXYOKGGLLPH-HFLBTKGNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@H]3[C@@H]([C@@H]4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=CC7=CC=CC=C76 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene ring, followed by the introduction of the benzoyl group. The diazatetracyclohexadeca framework is then constructed through a series of cyclization reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural Features :
- Molecular Formula : C₁₆H₁₀O₂ (vs. the target compound’s larger formula due to benzoyl and naphthalenyl substituents).
- Framework : A tetracyclic system fused with two dione (ketone) groups at positions 15 and 14.
- Key Differences : Lacks nitrogen atoms in the ring system and substituents like benzoyl or naphthalenyl.
Properties :
- Molecular Weight : 234.25 g/mol (lower than the target compound due to simpler substituents).
- Solubility : Likely less lipophilic than the target compound due to the absence of aromatic substituents.
- Bioactivity: Not explicitly reported, but dione groups may confer redox or electrophilic reactivity .
14-Methoxy-2,16-Dioxapentacyclo[7.7.5.0¹,²¹.0³,⁸.0¹⁰,¹⁵]Henicosa-3(8),10,12,14-Tetraene-7,20-Dione
Structural Features :
- Molecular Formula: Not explicitly provided, but includes methoxy and dione groups.
- Framework : Pentacyclic system with fused xanthene and cyclohexane rings.
- Key Differences : Incorporates oxygen atoms in the ring system (dioxapentacyclo) vs. nitrogen in the target compound.
Properties :
- Synthesis : Prepared via palladium(II) chloride-catalyzed reaction between 3-methoxysalicylaldehyde and 1,3-cyclohexanedione .
9,10-Dihydro-9,10-Ethanoanthracene-11,12-Dione
Structural Features :
- Molecular Formula : C₁₆H₁₀O₂ (same as Section 2.1).
- Framework: Ethanoanthracene derivative with a bridged ethano group and dione functionality.
- Key Differences : Simpler bicyclic structure compared to the tetracyclic target compound.
Properties :
- Stability: The ethano bridge may enhance rigidity and thermal stability.
- Applications : Used as a model compound for studying photochemical reactions due to its conjugated system .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Clustering : Algorithms like Jarvis-Patrick and Butina () group compounds by structural similarity, which predicts shared target binding or bioactivity. The target compound’s benzoyl and naphthalenyl groups may place it in clusters distinct from simpler diones .
- Bioactivity Inference : Xanthene derivatives () with oxygen heterocycles show antiviral activity, suggesting that the target compound’s nitrogen-rich framework could interact with viral proteases or polymerases .
- Synthetic Challenges : The stereochemical complexity of the target compound likely requires advanced catalytic methods (e.g., asymmetric synthesis) compared to the palladium-catalyzed routes used for oxygenated analogs .
Notes on Limitations and Contradictions
- Data Gaps : Direct pharmacological data for the target compound is absent in the evidence, necessitating extrapolation from structural analogs.
- Contradictions : lists two compounds with identical molecular formulas (C₁₆H₁₀O₂) but distinct frameworks, highlighting the importance of structural nuance over formula alone.
Biological Activity
The compound (1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is an intricate organic molecule notable for its tetracyclic structure and various functional groups. With a molecular weight of approximately 505.0 g/mol, it features a naphthalene moiety and a benzoyl group that may contribute to its biological activities.
Structural Characteristics
The unique tetracyclic framework of this compound allows for diverse chemical interactions and potential biological activities. The presence of nitrogen atoms in the diazatetracyclo structure may enhance its reactivity and interaction with biological targets.
Comparative Analysis with Similar Compounds
A comparative analysis can provide insights into the potential biological activity of (1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (11S,12R)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl | Contains a chlorobenzoyl group | Potential antimicrobial activity |
| (1S,2S)-6-(3-chlorophenyl)methyl | Features a chlorophenyl group | Investigated for anticancer properties |
| (1R)-1-(2,4-dichlorophenyl)ethyl | Contains dichlorophenyl moiety | Explored for anti-inflammatory effects |
This table illustrates how variations in structural features can influence biological activity.
Understanding the mechanisms through which (1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl interacts with biological targets is crucial for elucidating its potential therapeutic applications. Interaction studies are essential to determine:
- Binding affinities with specific proteins or enzymes.
- Inhibition or activation of biochemical pathways.
Such studies will inform the development of derivatives with enhanced efficacy and specificity.
Case Studies
While direct case studies on this specific compound are scarce, analogous compounds have been investigated extensively:
- Anticancer Activity : Research on similar tetracyclic compounds has shown promise in inhibiting tumor growth through apoptosis induction in cancer cells.
- Antimicrobial Studies : Compounds with naphthalene structures have demonstrated broad-spectrum antimicrobial activity against various pathogens.
These findings suggest that (1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl may possess similar therapeutic potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
